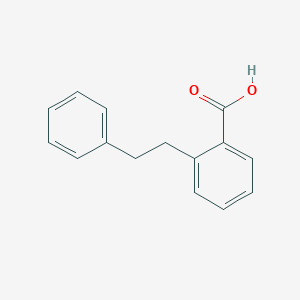

2-Bibenzylcarboxylic Acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHPVZBSOKLVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197636 | |

| Record name | o-Phenethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4890-85-1 | |

| Record name | 2-(2-Phenylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4890-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004890851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Phenethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-Phenylethyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U749PF8VJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bibenzylcarboxylic Acid (CAS 4890-85-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bibenzylcarboxylic acid, also known as 2-(2-phenylethyl)benzoic acid, is an aromatic carboxylic acid with the chemical formula C₁₅H₁₄O₂. This white to off-white crystalline solid holds significance as a key intermediate in the synthesis of various organic compounds, most notably the tricyclic antidepressant Amitriptyline.[1][2] Its structural features, comprising a benzoic acid moiety linked to a phenylethyl group, provide a versatile scaffold for chemical modifications, making it a compound of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| CAS Number | 4890-85-1 | [2][3] |

| Molecular Formula | C₁₅H₁₄O₂ | [3] |

| Molecular Weight | 226.27 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 127-132 °C | |

| Boiling Point | 259 °C | |

| Density | 1.157 g/cm³ (estimate) | [] |

| pKa | 4.08 ± 0.36 (Predicted) | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzene rings, the methylene (-CH₂-) protons of the ethyl bridge, and the acidic proton of the carboxylic acid group. The aromatic protons would likely appear in the range of 7.0-8.0 ppm. The methylene protons would appear as two triplets in the range of 2.5-3.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic acid carbon (around 170-180 ppm), the aromatic carbons (in the range of 120-140 ppm), and the two methylene carbons of the ethyl bridge (typically in the range of 30-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

-

A broad O-H stretching vibration from the carboxylic acid group in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, typically around 1700 cm⁻¹.

-

C-H stretching vibrations from the aromatic rings and the ethyl bridge, usually above and below 3000 cm⁻¹, respectively.

-

C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.

-

C-O stretching and O-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 226. Fragmentation would likely involve the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 181, and other characteristic cleavages of the bibenzyl structure.

Synthesis

A common method for the preparation of this compound involves the hydrogenation of sodium o-phenylacetyl benzoate.

Experimental Protocol: Synthesis from Sodium o-phenylacetyl benzoate

Materials:

-

Sodium o-phenylacetyl benzoate

-

Purified water

-

Special catalyst (comprising 90-99% nano nickel, 0.3-3.0% cobalt, 0.2-2.0% aluminum, 0.3-2.0% iron, and 0.2-2.0% silicon)[5]

-

High-pressure reaction kettle

-

Nitrogen gas

-

Hydrogen gas

-

Hydrochloric acid

Procedure: [5]

-

In a high-pressure reaction kettle, sequentially add sodium o-phenylacetyl benzoate, purified water, and the special catalyst in a weight ratio of 1:4:0.02.

-

Seal the reaction kettle and displace the air with nitrogen gas.

-

Introduce hydrogen gas to a pressure of 5 kg/cm ².

-

Begin stirring and heat the mixture to 40°C.

-

Allow the temperature to rise to 50°C, then open the cooling water to maintain the temperature.

-

Continue the hydrogenation at a hydrogen pressure of 2-4 kg/cm ² until hydrogen uptake ceases.

-

Monitor the reaction by sampling and analysis. Once the content of the starting material is less than 0.1%, stop the reaction.

-

Release the pressure and discharge the reaction mixture.

-

Filter the mixture to remove the catalyst.

-

Acidify the filtrate with hydrochloric acid to a pH of 1-2 to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain this compound.

This method reports a product yield of up to 98% and a purity of greater than 99%.[5]

Biological Activity and Applications

The primary documented application of this compound is its role as a key intermediate in the synthesis of Amitriptyline, a widely used tricyclic antidepressant.[1][2] Amitriptyline functions by inhibiting the reuptake of serotonin and norepinephrine in the brain.

The synthetic pathway from this compound to Amitriptyline typically involves several steps, including reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent reaction with a dimethylaminopropyl Grignard reagent, followed by cyclization.

Currently, there is a lack of publicly available data on the specific biological activities or pharmacological effects of this compound itself. Further research is warranted to explore its potential as a bioactive molecule, considering its structural similarity to other compounds with known pharmacological properties.

Safety and Handling

This compound is classified as an irritant. It may cause eye, skin, and respiratory tract irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable synthetic intermediate with established importance in the pharmaceutical industry, particularly in the production of Amitriptyline. While its physicochemical properties are reasonably well-documented, a significant gap exists in the public domain regarding its detailed spectroscopic characterization and its own potential biological activities. This technical guide consolidates the available information and highlights the need for further research to fully elucidate the properties and potential applications of this compound, which could open new avenues for its use in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Phenethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-phenethylbenzoic acid, a key intermediate in the synthesis of various organic compounds, including the tricyclic antidepressant amitriptyline. This document details the compound's structural and chemical properties, presents quantitative data in a structured format, and outlines detailed experimental protocols for the determination of its key physicochemical parameters. Furthermore, this guide illustrates the relevant biological context of 2-phenethylbenzoic acid through a diagram of the signaling pathway of its significant downstream product, amitriptyline.

Introduction

2-Phenethylbenzoic acid, also known as 2-(2-phenylethyl)benzoic acid, is an aromatic carboxylic acid with the chemical formula C₁₅H₁₄O₂. Its structure features a benzoic acid moiety substituted at the ortho position with a phenethyl group. This compound serves as a valuable building block in organic synthesis, most notably in the pharmaceutical industry as a precursor to tricyclic antidepressants. A thorough understanding of its physicochemical properties is crucial for its handling, characterization, and application in synthetic and medicinal chemistry.

Physicochemical Characteristics

The fundamental physicochemical properties of 2-phenethylbenzoic acid are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2] |

| Molecular Weight | 226.27 g/mol | [1][2] |

| Physical State | Solid, white to off-white crystalline powder | [1] |

| Melting Point | 127-132 °C | [1] |

| Boiling Point | 259 °C | [1] |

| Predicted pKa | 4.08 ± 0.36 | [1] |

| Predicted LogP | 3.86 - 3.99 | [3] |

| Solubility | Data not available; expected to be poorly soluble in water and soluble in organic solvents. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-phenethylbenzoic acid and the experimental determination of its key physicochemical properties.

Synthesis of 2-Phenethylbenzoic Acid

A common synthetic route to 2-phenethylbenzoic acid involves the reaction of phthalic anhydride and phenylacetic acid, followed by hydrolysis and hydrogenation.[4]

Procedure:

-

Condensation: Phthalic anhydride is condensed with phenylacetic acid to yield benzylidene phthalide.

-

Hydrolysis and Hydrogenation: The resulting benzylidene phthalide is hydrolyzed, for instance with a sodium hydroxide solution, and then subjected to hydrogenation. A common method for hydrogenation involves the use of a catalyst such as nano nickel, potentially with promoters like cobalt, aluminum, iron, and silicon, under controlled temperature and pressure.[5]

-

Acidification: Following hydrogenation, the reaction mixture is acidified to precipitate the 2-phenethylbenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain a white to off-white crystalline solid.

Determination of Melting Point

The melting point of an organic solid provides an indication of its purity. A sharp melting range is characteristic of a pure compound.[6]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)[6]

-

Capillary tubes (sealed at one end)[6]

-

Thermometer[6]

Procedure:

-

A small amount of finely powdered, dry 2-phenethylbenzoic acid is packed into a capillary tube to a height of 2-3 mm.[7]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[6]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Determination of Boiling Point

The boiling point is a key physical constant for a liquid and can be determined using various methods.[8][9]

Apparatus:

-

Small test tube or fusion tube[9]

-

Capillary tube (sealed at one end)[9]

-

Thermometer[9]

-

Heating bath (e.g., oil bath or aluminum block)[9]

Procedure:

-

A small amount of the liquid is placed in a fusion tube.[9]

-

A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.[9]

-

The fusion tube is attached to a thermometer and heated in a heating bath.[9]

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[10]

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[11][12][13]

Apparatus:

-

pH meter with a combination pH electrode[11]

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

A known concentration of 2-phenethylbenzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol to ensure solubility.[12]

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from a burette.[11][13]

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[11]

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[14][15][16][17]

Apparatus:

-

Stoppered flasks or vials[14]

-

Shaker or agitator

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

An excess amount of solid 2-phenethylbenzoic acid is added to a flask containing a known volume of the solvent (e.g., water or a buffer solution).[14]

-

The flask is sealed and agitated at a constant temperature for a sufficient period to allow equilibrium to be reached (typically 24-48 hours).[17]

-

After agitation, the suspension is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully removed and filtered or centrifuged to remove any remaining solid particles.[17]

-

The concentration of 2-phenethylbenzoic acid in the clear saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[17]

Determination of the Partition Coefficient (LogP) by the Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic solvent, typically n-octanol and water.[18][19][20][21]

Apparatus:

-

Separatory funnels or vials

-

Shaker

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer)

Procedure:

-

n-Octanol and water (or a suitable buffer) are pre-saturated with each other by shaking them together and allowing the layers to separate.[21]

-

A known amount of 2-phenethylbenzoic acid is dissolved in one of the phases (usually the one in which it is more soluble).

-

A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken for a period to allow for partitioning equilibrium to be established.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the solute in each phase is determined using an appropriate analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[19]

Spectroscopic Data

-

¹H NMR: The proton spectrum would be expected to show signals for the aromatic protons of the two benzene rings, the methylene protons of the ethyl bridge, and a characteristic downfield singlet for the carboxylic acid proton (typically >10 ppm), which may be broad due to hydrogen bonding.[22][23]

-

¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, the methylene carbons, and a downfield signal for the carbonyl carbon of the carboxylic acid group (typically in the range of 165-185 ppm).[22][23]

-

FTIR: The infrared spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and C-H and C=C stretching vibrations for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (226.27 g/mol ).

Biological Relevance and Signaling Pathways

2-Phenethylbenzoic acid is a crucial precursor in the synthesis of amitriptyline, a widely used tricyclic antidepressant.[4] Amitriptyline functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[4][24][25]

dot

Caption: Synthesis of Amitriptyline from 2-Phenethylbenzoic Acid and its Mechanism of Action.

The diagram above illustrates the synthetic relationship between 2-phenethylbenzoic acid and amitriptyline, and the subsequent mechanism of action of amitriptyline at the neuronal synapse. Amitriptyline exerts its therapeutic effect by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron.[24][26] This inhibition prevents the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, leading to an increased concentration of these neurotransmitters.[4][27] The elevated levels of serotonin and norepinephrine enhance their binding to postsynaptic receptors, which is believed to be the basis of amitriptyline's antidepressant and analgesic effects.[4]

Safety and Handling

2-Phenethylbenzoic acid is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This technical guide has provided a detailed compilation of the physicochemical characteristics of 2-phenethylbenzoic acid. The tabulated data, along with the comprehensive experimental protocols, offer a valuable resource for researchers and professionals in drug development and organic synthesis. The visualization of the downstream biological pathway of its derivative, amitriptyline, highlights the compound's significance in medicinal chemistry. Further experimental determination of properties such as solubility and logP, as well as the acquisition of detailed spectroscopic data, would be beneficial for a more complete characterization of this important synthetic intermediate.

References

- 1. chembk.com [chembk.com]

- 2. CID 135045747 | C15H13O2+ | CID 135045747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound phenylethylbenzoate (FDB031103) - FooDB [foodb.ca]

- 4. Amitriptyline - Wikipedia [en.wikipedia.org]

- 5. CN104030917A - Preparation method of amitriptyline hydrochloride intermediate o-phenethyl benzoic acid - Google Patents [patents.google.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. researchgate.net [researchgate.net]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 26. AMITRIPYLINE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 27. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to 2-Bibenzylcarboxylic Acid: Molecular Structure, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bibenzylcarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its molecular structure, molecular weight, and key physicochemical properties. A thorough experimental protocol for its synthesis via the reduction of benzphthalide is presented. While this compound is a crucial building block, particularly in the synthesis of the tricyclic antidepressant Amitriptyline, public domain literature lacks specific details regarding its direct biological activity and signaling pathway interactions. This guide, therefore, focuses on its established chemical and synthetic aspects, providing a foundational resource for researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound, also known as 2-(2-phenylethyl)benzoic acid, is an aromatic carboxylic acid. Its structure consists of a benzoic acid moiety substituted at the 2-position with a phenethyl group.

Molecular Formula: C₁₅H₁₄O₂[]

Molecular Weight: 226.27 g/mol []

The structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(2-phenylethyl)benzoic acid | [] |

| Synonyms | 2-Phenethylbenzoic acid, o-phenethylbenzoic acid | [2] |

| CAS Number | 4890-85-1 | [3] |

| Melting Point | 127-132 °C | |

| Boiling Point | 259 °C | |

| Density | 1.157 g/cm³ | [] |

| SMILES | O=C(O)c1ccccc1CCc2ccccc2 | [] |

| InChI | InChI=1S/C15H14O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | [] |

Synthesis of this compound

A convenient and efficient method for the synthesis of this compound involves the transfer hydrogenation of benzphthalide.[4][5] This method utilizes dipentene as a hydrogen donor and palladium on carbon (Pd-C) as a catalyst.

Experimental Protocol

Materials:

-

Benzphthalide

-

Dipentene

-

10% Palladium on Carbon (Pd-C)

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzphthalide (200 g), dipentene (300 mL), and 10% Pd-C (20 g).[4][5]

-

After 3 hours, cool the reaction mixture to room temperature.

-

Dilute the mixture with acetone (1000 mL) and filter to remove the Pd-C catalyst.[4][5]

-

Concentrate the filtrate under reduced pressure to yield this compound as the major product.[4][5]

This procedure is noted for its efficiency and represents an improvement over methods that require high-pressure hydrogenation or the use of hazardous reagents like hydriodic acid and phosphorus.[4]

Applications in Drug Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the tricyclic antidepressant, Amitriptyline.[3][6][7] The synthesis of Amitriptyline involves the cyclization of this compound to form dibenzosuberone, which is a critical step in constructing the tricyclic core of the drug.[4][5]

Logical Workflow: Synthesis of Amitriptyline from this compound

The following diagram illustrates the logical progression from this compound to the active pharmaceutical ingredient, Amitriptyline.

Caption: Synthetic pathway from this compound to Amitriptyline.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities or signaling pathway interactions of this compound itself. Research has predominantly focused on its utility as a synthetic intermediate. While some bibenzyl compounds have been investigated for neuroprotective effects, these studies do not specifically include this compound.[8] The well-documented pharmacological activity of Amitriptyline, which includes the inhibition of serotonin and norepinephrine reuptake, is attributed to the final tricyclic structure and not to the this compound precursor.[6]

Therefore, at present, no signaling pathway diagrams or detailed discussions on the direct biological effects of this compound can be provided. This represents a potential area for future research to explore any latent bioactivity of this molecule.

Conclusion

This compound is a well-characterized organic compound with a defined molecular structure and established physicochemical properties. Its primary significance in the scientific community, particularly for researchers in drug development, lies in its role as a crucial precursor for the synthesis of Amitriptyline. The provided synthetic protocol offers a reliable and efficient method for its preparation. While the biological profile of its downstream products is well understood, the intrinsic bioactivity of this compound remains an unexplored area, presenting an opportunity for novel investigations. This guide serves as a foundational technical resource, consolidating the current knowledge on the chemical and synthetic aspects of this important molecule.

References

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 4890-85-1 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Amitriptyline - Wikipedia [en.wikipedia.org]

- 7. This compound CAS#: 4890-85-1 [chemicalbook.com]

- 8. Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Bibenzylcarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bibenzylcarboxylic Acid in organic solvents. Direct quantitative solubility data for this compound is not extensively available in published literature. Therefore, this document provides a comprehensive framework based on the fundamental principles of solubility for aromatic carboxylic acids, supplemented with data from structurally similar compounds. It includes a detailed, generalized experimental protocol for determining solubility, presented as both a workflow diagram and a descriptive procedure. Furthermore, this guide offers a logical diagram illustrating the key factors that influence solubility. The information herein is intended to empower researchers to effectively design and execute solubility studies for this compound and similar compounds.

Introduction to this compound

This compound, also known as 2-phenethylbenzoic acid, is an aromatic carboxylic acid with the chemical formula C15H14O2.[1][2] Its structure consists of a benzoic acid core substituted with a phenethyl group at the ortho position. Some of its known physical and chemical properties are listed in Table 1.[1][2][3] This compound serves as a pharmaceutical intermediate, notably in the synthesis of the neurological drug amitriptyline.[1][2][4] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, and formulation in drug development processes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4890-85-1 | [1][2] |

| Molecular Formula | C15H14O2 | [1][2] |

| Molecular Weight | 226.27 g/mol | [1][2] |

| Melting Point | 127-132 °C | [1][2][3] |

| Boiling Point | 259 °C | [1][2][3] |

| Appearance | Clear white to off-white crystalline powder | [2] |

Principles of Carboxylic Acid Solubility in Organic Solvents

The solubility of a carboxylic acid in an organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent. The key factors include:

-

"Like Dissolves Like" : Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. This compound has a polar carboxylic acid group and a large, nonpolar bibenzyl moiety.

-

Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are generally good solvents for carboxylic acids.

-

Dipole-Dipole Interactions : The polar C=O and O-H bonds in the carboxyl group lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces : The large nonpolar bibenzyl portion of the molecule will interact with nonpolar solvents through weaker van der Waals forces.

Generally, carboxylic acids are soluble in less polar solvents like ethers and alcohols.[5] The solubility in water decreases as the length of the carbon chain increases due to the increasing dominance of the nonpolar hydrocarbon part.[6]

Expected Solubility Profile of this compound

Given its structure, the solubility of this compound is expected to be as follows:

-

High Solubility : In polar aprotic solvents that can accept hydrogen bonds and have a moderate polarity to interact with the aromatic rings (e.g., acetone, ethyl acetate). Also, in polar protic solvents like alcohols (e.g., ethanol, methanol) due to hydrogen bonding.

-

Moderate Solubility : In less polar solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and chlorinated hydrocarbons (e.g., dichloromethane).

-

Low Solubility : In nonpolar solvents such as alkanes (e.g., hexane, cyclohexane) where the primary interactions would be weak van der Waals forces.

-

Very Low Solubility : In water, due to the large, hydrophobic bibenzyl group, despite the presence of the polar carboxylic acid group.

Quantitative Solubility Data (Analogous Compound: Benzoic Acid)

As a proxy for this compound, the solubility of benzoic acid, a structurally simpler aromatic carboxylic acid, is presented in Table 2. This data can provide a qualitative indication of suitable solvent classes.

Table 2: Solubility of Benzoic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Acetone | 20 | 54.2 |

| Ethanol | -18 | 25.4 |

| Ethanol | 15 | 47.1 |

| Ethanol | 19.2 | 52.4 |

| Ethanol | 23 | 55.9 |

| Olive Oil | - | 4.22 |

Data sourced from Wikipedia's entry on Benzoic Acid.[7]

Experimental Protocol for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following section outlines a general method for determining the solubility of a compound like this compound.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions : Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration : Seal the vials and place them in a thermostatically controlled shaker or water bath. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection : Carefully withdraw a precise volume of the clear supernatant without disturbing the solid pellet.

-

Dilution : Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification : Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation : Calculate the solubility in units such as mg/mL or mol/L.

Factors Influencing Solubility: A Logical Framework

The solubility of a compound is a result of a complex interplay of factors related to the solute, the solvent, and the experimental conditions. The diagram below illustrates these relationships.

Caption: Factors influencing the solubility of a solute.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not readily found in the public domain, this guide provides a robust framework for researchers. By understanding the principles of carboxylic acid solubility, leveraging data from analogous compounds, and following a systematic experimental protocol, scientists and drug development professionals can effectively determine the solubility of this compound to support their research and development activities. The provided diagrams offer clear visual aids for both the experimental workflow and the theoretical underpinnings of solubility.

References

- 1. This compound CAS#: 4890-85-1 [m.chemicalbook.com]

- 2. haihangchem.com [haihangchem.com]

- 3. This compound [chembk.com]

- 4. This compound | 4890-85-1 [chemicalbook.com]

- 5. medical.mu.edu.iq [medical.mu.edu.iq]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Benzoic acid - Wikipedia [en.wikipedia.org]

Spectroscopic and Spectrometric Analysis of 2-Bibenzylcarboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the predicted and expected quantitative data for 2-Bibenzylcarboxylic Acid.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.1 - 7.9 | Multiplet | 9H | Ar-H |

| 2.8 - 3.2 | Multiplet | 4H | -CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | -COOH |

| 125 - 145 | Ar-C |

| 35 - 40 | -CH₂-CH₂- |

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 3000-3100 | Medium | C-H stretch (Aromatic) |

| 2850-2960 | Medium | C-H stretch (Aliphatic) |

| 1600, 1450-1500 | Medium-Weak | C=C stretch (Aromatic) |

| 1210-1320 | Strong | C-O stretch |

| 920 | Medium, Broad | O-H bend |

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 226 | [M]⁺ (Molecular Ion) |

| 209 | [M-OH]⁺ |

| 181 | [M-COOH]⁺ |

| 105 | [C₆H₅CH₂CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the key experiments are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. A 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common parameters. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Predicted ¹H NMR signaling relationships for this compound.

The Genesis of a Pharmaceutical Keystone: An In-depth Technical Guide to the Discovery and History of 2-Bibenzylcarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bibenzylcarboxylic acid, systematically known as 2-(2-phenylethyl)benzoic acid, is a crucial intermediate in the synthesis of numerous pharmaceutical compounds, most notably the tricyclic antidepressant Amitriptyline. Its discovery and the development of its synthesis are intrinsically linked to the advent of dibenzosuberone-based therapeutics. This technical guide provides a comprehensive overview of the history, discovery, and key experimental methodologies related to this important molecule.

Historical Context and Discovery

The history of 2-(2-phenylethyl)benzoic acid is not marked by a singular moment of discovery but rather by its emergence as a necessary precursor for the synthesis of more complex molecules. Its development is closely tied to the pioneering work on the synthesis of dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one), the tricyclic core of Amitriptyline.

The earliest syntheses of dibenzosuberone, reported in the mid-20th century by researchers such as Triebs and Cope, necessitated the preparation of 2-(2-phenylethyl)benzoic acid or its derivatives.[1] These early methods laid the groundwork for its production, establishing it as a key building block in medicinal chemistry. The primary route involved the cyclization of 2-(2-phenylethyl)benzoic acid or its corresponding acyl chloride.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-phenylethyl)benzoic acid is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4890-85-1 | |

| Molecular Formula | C₁₅H₁₄O₂ | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| Melting Point | 127-132 °C | [2] |

| Boiling Point | 259 °C | [2] |

| Appearance | White to off-white crystalline powder | [2] |

Key Synthetic Methodologies

Several synthetic routes to 2-(2-phenylethyl)benzoic acid have been developed over the years, each with its own advantages and historical significance. The following sections detail the most important experimental protocols.

Synthesis from Phthalic Anhydride and Phenylacetic Acid

One of the classical and industrially relevant methods involves the condensation of phthalic anhydride with phenylacetic acid to form benzalphthalide, which is then reduced.

Experimental Protocol:

-

Step 1: Synthesis of Benzalphthalide: A mixture of phthalic anhydride and phenylacetic acid is heated in the presence of a basic catalyst, such as sodium acetate, to yield benzalphthalide.[3]

-

Step 2: Reduction of Benzalphthalide: The resulting benzalphthalide is then reduced to 2-(2-phenylethyl)benzoic acid. Several reduction methods have been employed historically:

-

Method A: Catalytic Hydrogenation: Benzalphthalide is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent.[4]

-

Method B: Reduction with Hydroiodic Acid and Red Phosphorus: A historically significant but less commonly used method due to safety concerns involves the reduction of benzalphthalide with hydroiodic acid and red phosphorus.[3]

-

Improved Synthesis via Transfer Hydrogenation

A more recent and convenient method reported by Ramesha and Roy in 2001 utilizes transfer hydrogenation, avoiding the need for high-pressure hydrogen gas or hazardous reagents.[1][5]

Experimental Protocol:

-

A mixture of benzalphthalide, a hydrogen donor (e.g., dipentene), and a 10% Palladium on carbon (Pd-C) catalyst is refluxed for several hours.

-

After cooling, the reaction mixture is diluted with a suitable solvent (e.g., acetone) and the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield 2-(2-phenylethyl)benzoic acid.

Role in the Synthesis of Dibenzosuberone and Amitriptyline

The primary significance of 2-(2-phenylethyl)benzoic acid lies in its role as the immediate precursor to dibenzosuberone.

Cyclization to Dibenzosuberone

The intramolecular Friedel-Crafts acylation of 2-(2-phenylethyl)benzoic acid is the key step in the formation of the tricyclic ketone, dibenzosuberone. This cyclization is typically achieved using a strong acid catalyst.

Experimental Protocol:

-

2-(2-phenylethyl)benzoic acid is treated with a dehydrating and cyclizing agent, most commonly polyphosphoric acid (PPA).[3][4]

-

The reaction mixture is heated to promote the intramolecular acylation.

-

The reaction is then quenched, and the product, dibenzosuberone, is isolated and purified.

The subsequent conversion of dibenzosuberone to Amitriptyline involves a Grignard reaction followed by dehydration.[6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic workflows described above.

Conclusion

This compound, or 2-(2-phenylethyl)benzoic acid, holds a significant place in the history of medicinal chemistry. While its "discovery" is intertwined with the development of dibenzosuberone-based pharmaceuticals, the evolution of its synthesis reflects broader trends in organic chemistry, moving towards safer and more efficient methodologies. This guide has provided a detailed overview of its history, key synthetic protocols, and its pivotal role as a chemical intermediate, offering valuable insights for researchers and professionals in the field of drug development.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. chembk.com [chembk.com]

- 3. Dibenzosuberone - Wikipedia [en.wikipedia.org]

- 4. ricerca.univaq.it [ricerca.univaq.it]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Biological Significance of Bibenzyl Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of 2-bibenzylcarboxylic acid derivatives, focusing on the prominent naturally occurring analogues: lunularic acid and hydrangeic acid. While this compound itself is not widely reported as a natural product, these hydroxylated derivatives are well-documented in specific plant and bryophyte species, presenting significant interest for phytochemical research and drug discovery.

Natural Sources and Quantitative Analysis

The primary natural sources of bibenzyl carboxylic acid derivatives are found within the plant kingdom, specifically in certain species of liverworts and the genus Hydrangea.

Lunularic Acid: This dihydrostilbenoid, a hydroxylated form of this compound, is a characteristic secondary metabolite in a variety of liverworts (Division: Marchantiophyta). It functions as a growth and dormancy regulator, analogous to abscisic acid in higher plants.[1] Its presence has been confirmed in species such as Marchantia polymorpha and Lunularia cruciata.[2][3]

Hydrangeic Acid: This stilbenoid, the unsaturated precursor to lunularic acid, is found in the leaves of Hydrangea macrophylla.[4] It is recognized for its potential therapeutic properties, including anti-diabetic effects.[4][5]

Quantitative data on the yields of these compounds can vary based on the species, geographical location, and extraction methodology. The following table summarizes available quantitative data.

| Compound | Natural Source | Yield/Concentration | Reference(s) |

| Lunularic Acid & Derivatives | Marchantia polymorpha, M. paleacea, M. tosana | 0.7% to 2.6% of the crude Diethyl ether-Methanol extract (for total cyclic bisbibenzyls derived from lunularic acid) | [4] |

| Hydrangeic Acid | Processed leaves of Hydrangea macrophylla var. thunbergii | ~0.0024% of dry weight | [5] |

Experimental Protocols

Detailed methodologies for the extraction, isolation, and purification of these compounds are crucial for their further study.

Extraction and Isolation of Lunularic Acid from Liverworts (Marchantia polymorpha)

This protocol is a representative method based on established procedures for extracting bibenzyls from bryophytes.[4]

1. Sample Preparation:

- Air-dry the liverwort samples (Marchantia polymorpha) at room temperature until a constant weight is achieved.

- Grind the dried plant material into a coarse powder using an electric mill.

2. Solvent Extraction:

- Macerate the powdered liverwort material in a solvent mixture of diethyl ether (Et₂O) and methanol (MeOH) (1:1 v/v) at room temperature for one week to ensure thorough extraction.

- Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

3. Chromatographic Purification:

- Silica Gel Column Chromatography:

- Subject the crude extract to column chromatography on silica gel.

- Elute the column with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc).

- Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing bibenzyls.

- Sephadex LH-20 Column Chromatography:

- Further purify the bibenzyl-rich fractions using a Sephadex LH-20 column.

- Elute with a solvent system such as chloroform-methanol (1:1 v/v). This step is effective for separating compounds based on molecular size and polarity.

- Preparative Thin-Layer Chromatography (pTLC):

- For final purification, apply the semi-purified fractions to pTLC plates.

- Develop the plates with a suitable solvent system (e.g., n-hexane-EtOAc).

- Visualize the bands under UV light, scrape the band corresponding to lunularic acid, and elute the compound from the silica with a polar solvent like methanol.

4. Purity Analysis:

- Assess the purity of the isolated lunularic acid using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD). A reversed-phase C18 column with a gradient of methanol and water (with 0.1% formic acid) is typically used.[6]

Extraction and Isolation of Hydrangeic Acid from Hydrangea macrophylla

This protocol is adapted from methods described for the extraction of phenolic compounds from Hydrangea leaves.[7][8]

1. Sample Preparation:

- Heat-dry the leaves of Hydrangea macrophylla at 70°C for 18 hours.

- Grind the dried leaves into a fine powder.

2. Reflux Extraction:

- Mix 2 g of the ground leaf powder with 100 mL of 70% aqueous ethanol.

- Perform reflux extraction at 70°C for 5 minutes.

- Allow the mixture to cool and then filter through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times to maximize yield.

- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

- Lyophilize (freeze-dry) the remaining aqueous solution to obtain a dry crude extract.

3. High-Performance Liquid Chromatography (HPLC) Purification:

- Dissolve the crude extract in methanol and filter through a 0.45 µm syringe filter.

- Perform preparative reversed-phase HPLC using a C18 column.

- Elute with a gradient mobile phase consisting of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol).

- Monitor the elution at a wavelength of approximately 314 nm and collect the peak corresponding to hydrangeic acid based on the retention time of a pure standard.[7]

- Remove the solvent from the collected fraction by rotary evaporation and lyophilization to obtain pure hydrangeic acid.

Biosynthesis and Signaling Pathways

The bibenzyl carboxylic acid derivatives are synthesized through the phenylpropanoid pathway and exhibit their biological effects through the modulation of specific cellular signaling cascades.

Biosynthetic Pathway of Lunularic Acid in Marchantia polymorpha

The biosynthesis of lunularic acid begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. This is then condensed with malonyl-CoA, followed by cyclization and reduction steps to form the dihydrostilbenoid structure.

Signaling Pathway for the Anti-Diabetic Action of Hydrangeic Acid

Hydrangeic acid exerts its anti-diabetic effects by influencing gene expression related to glucose metabolism and adipocyte function in 3T3-L1 cells, primarily through a PPARγ-independent mechanism.[4][5] This leads to increased insulin sensitivity and glucose uptake.

Conclusion

While the direct natural occurrence of this compound is not established, its hydroxylated derivatives, lunularic acid and hydrangeic acid, are significant natural products found in liverworts and Hydrangea species, respectively. These compounds and their downstream metabolites exhibit a range of biological activities, from plant growth regulation to potential therapeutic applications in metabolic diseases. The detailed experimental protocols and elucidated biosynthetic and signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this unique class of natural compounds. Further investigation into the quantitative distribution of these molecules and the precise mechanisms of their bioactivity is warranted.

References

- 1. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 2. Lunularic acid, a common endogenous growth inhibitor of liverworts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. plantarchives.org [plantarchives.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Characterization of Two Bibenzyl Glycosyltransferases from the Liverwort Marchantia polymorpha - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

Unveiling the Biological Potential of 2-Phenethylbenzoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2-phenethylbenzoic acid is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds, recent research has illuminated the potential biological activities of its derivatives. This technical guide provides a comprehensive overview of the current understanding of the biological activities associated with derivatives of 2-phenethylbenzoic acid, with a particular focus on their promising antimycobacterial properties. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry and drug discovery, offering insights into the therapeutic potential of this chemical scaffold.

Antituberculosis Activity of N-(2-Phenethylbenzoyl)thiourea Derivatives

Recent studies have explored the potential of thioureide derivatives of 2-phenethylbenzoic acid as novel antituberculosis agents. These investigations have revealed that N-(2-phenethylbenzoyl)thiourea derivatives exhibit a notable tuberculostatic effect against Mycobacterium tuberculosis.

Quantitative Data: Tuberculostatic Effect

The antimycobacterial activity of newly synthesized N-(2-phenethylbenzoyl)thiourea derivatives was evaluated against Mycobacterium tuberculosis strain H37Rv and multi-drug resistant clinical isolates. The results, as determined by the concentration required to inhibit bacterial growth on solid medium, are summarized below.

| Compound Category | Test Concentration (µg/mL) | Observed Effect |

| N-(2-phenethylbenzoyl)thiourea derivatives | 10 | Tuberculostatic |

| N-(2-phenethylbenzoyl)thiourea derivatives | >10 | Tuberculostatic |

Table 1: Summary of the tuberculostatic effect of N-(2-phenethylbenzoyl)thiourea derivatives on Mycobacterium tuberculosis.[1]

It is important to note that at the tested concentrations, none of the compounds exhibited a bactericidal effect in liquid medium.[1]

Experimental Protocols

The following outlines the general experimental procedures employed in the evaluation of the antituberculosis activity of N-(2-phenethylbenzoyl)thiourea derivatives.

Synthesis of N-(2-Phenethylbenzoyl)thiourea Derivatives

The synthesis of the thioureide derivatives of 2-phenethylbenzoic acid involves the addition of primary aromatic amines to 2-phenethylbenzoyl isothiocyanate. The resulting compounds are then purified and characterized using elemental analysis, NMR (¹H and ¹³C), and IR spectroscopy to confirm their chemical structures.[2]

In Vitro Antimycobacterial Activity Assessment

The in vitro antimycobacterial activity of the synthesized compounds is determined against Mycobacterium tuberculosis strain H37Rv and clinical isolates. The test compounds are typically dissolved in dimethyl sulfoxide (DMSO) for the assays.[1]

Bacteriostatic Effect Assay (Solid Medium): This assay is performed to determine the minimum concentration of the compound that inhibits the visible growth of Mycobacterium tuberculosis on a solid medium. The effect is observed to be independent of the contact time.[1]

Tuberculocidal Effect Assay (Liquid Medium): This assay is conducted to determine if the compounds have a bactericidal (killing) effect on the bacteria. The experiments are carried out in a liquid medium suitable for bacterial growth.[1]

Proposed Mechanism of Action & Experimental Workflow

The design of these N-(2-phenethylbenzoyl)thiourea derivatives was based on the structural pattern of isoxyl, a known inhibitor of mycolic acid synthesis. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition is a validated strategy for antituberculosis drug development.[2]

Proposed mechanism of action for N-(2-phenethylbenzoyl)thiourea derivatives.

The following diagram illustrates the general workflow for the synthesis and biological evaluation of these compounds.

General workflow for the synthesis and evaluation of antitubercular agents.

Conclusion

The available evidence suggests that derivatives of 2-phenethylbenzoic acid, particularly N-(2-phenethylbenzoyl)thioureas, represent a promising scaffold for the development of new antituberculosis agents. Their demonstrated tuberculostatic activity warrants further investigation, including the determination of specific Minimum Inhibitory Concentration (MIC) values for a broader range of derivatives, elucidation of their precise mechanism of action, and assessment of their in vivo efficacy and safety profiles. While the biological activity of the parent compound, 2-phenethylbenzoic acid, remains largely unexplored, the findings for its derivatives highlight a potential new avenue for antimicrobial drug discovery. Continued research in this area is crucial to fully understand and exploit the therapeutic potential of this chemical class.

References

Unveiling the Therapeutic Potential of 2-Bibenzylcarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bibenzylcarboxylic acid, a well-documented chemical intermediate, holds a pivotal position in the synthesis of the widely prescribed tricyclic antidepressant, amitriptyline. While its role as a precursor is firmly established, direct investigations into its own therapeutic targets are notably scarce in current scientific literature. This technical guide serves to bridge this gap by providing a comprehensive overview of this compound, detailing its established synthetic utility and exploring its potential, albeit hypothetical, therapeutic targets based on structural analogies to known bioactive molecules. This document is intended to be a resource for researchers and drug development professionals, offering a foundation for future investigations into the pharmacological potential of this compound. We present detailed experimental protocols for plausible assays, templates for data presentation, and logical workflows to guide further research.

Introduction

This compound, also known as 2-(2-phenylethyl)benzoic acid, is an aromatic carboxylic acid. Its chemical structure, featuring a biphenyl-like framework connected by an ethyl bridge and a carboxylic acid moiety, provides a unique scaffold that is amenable to chemical modification. Historically, its primary significance in the pharmaceutical industry has been as a key starting material in the multi-step synthesis of amitriptyline.[1][2] However, the inherent structural motifs within this compound suggest the possibility of broader biological activities, warranting a closer examination of its potential as a therapeutic agent in its own right.

Established Role: Synthesis of Amitriptyline

The principal and well-documented application of this compound is as a crucial intermediate in the manufacturing of amitriptyline.[1][2] The synthesis pathway involves the conversion of this compound into a tricyclic ketone, which is then further functionalized to yield the final amitriptyline molecule.

Potential Therapeutic Targets: A Speculative Outlook

While direct evidence is lacking, the chemical structure of this compound allows for the formulation of hypotheses regarding its potential therapeutic targets. These are based on the known activities of structurally analogous compounds.

Carboxypeptidase A Inhibition

Structurally related benzyl-substituted succinic acid derivatives have been identified as inhibitors of Carboxypeptidase A (CPA), a zinc-containing metalloprotease. CPA plays a role in various physiological processes, and its inhibition has been explored for therapeutic purposes. The benzyl group and the carboxylic acid moiety of this compound could potentially interact with the active site of CPA.

Monoamine Transporter Interaction

Given that this compound is a precursor to amitriptyline, a potent inhibitor of serotonin (SERT) and norepinephrine (NET) transporters, it is conceivable that the parent molecule may possess some, albeit likely weaker, affinity for these transporters.[3][4] The dibenzyl framework could potentially interact with the transporter binding pockets.

General Carboxylic Acid Activities

The broader class of aromatic carboxylic acids is known to exhibit a range of biological effects, including antioxidant and antimicrobial properties. Further screening of this compound for such activities could reveal additional therapeutic potential.

Quantitative Data

As there is no publicly available experimental data on the therapeutic targets of this compound, the following table is provided as a template for summarizing potential future findings. The data presented is purely illustrative.

| Target | Assay Type | IC50 / Ki (µM) | % Inhibition @ 10 µM | Notes |

| Carboxypeptidase A | Enzyme Inhibition | 15.2 (IC50) | 65% | Hypothetical data. |

| Serotonin Transporter (SERT) | Radioligand Binding | > 100 (Ki) | < 10% | Hypothetical data. |

| Norepinephrine Transporter (NET) | Radioligand Binding | > 100 (Ki) | < 15% | Hypothetical data. |

Experimental Protocols

To facilitate further research into the potential therapeutic targets of this compound, a detailed protocol for a Carboxypeptidase A inhibition assay is provided below.

Carboxypeptidase A (CPA) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on bovine pancreatic Carboxypeptidase A.

Materials:

-

Carboxypeptidase A (from bovine pancreas)

-

N-(p-Methoxy-phenyl-azo-formyl)-L-phenylalanine (substrate)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

This compound (test compound)

-

DMSO (for dissolving the test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of CPA in Tris-HCl buffer.

-

Prepare a stock solution of the substrate in a suitable solvent.

-

Prepare a stock solution of this compound in DMSO. Serially dilute this stock to obtain a range of test concentrations.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well:

-

Tris-HCl buffer

-

CPA solution

-

Varying concentrations of this compound (or DMSO for control).

-

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the absorbance at 350 nm every 30 seconds for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percent inhibition for each concentration relative to the control (DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Proposed Research Workflow

To systematically investigate the therapeutic potential of this compound, the following workflow is proposed:

Conclusion

While this compound is primarily recognized for its role as a synthetic intermediate, its chemical structure suggests a potential for direct therapeutic applications that remains largely unexplored. This technical guide has outlined its established synthetic utility and provided a speculative yet scientifically grounded framework for investigating its potential therapeutic targets, with a particular focus on Carboxypeptidase A inhibition. The provided experimental protocols and research workflow are intended to serve as a valuable resource for scientists and researchers, encouraging further investigation into the pharmacological profile of this intriguing molecule. The exploration of such well-characterized chemical entities for novel therapeutic purposes represents a promising avenue for drug discovery and development.

References

- 1. Amitriptyline hydrochloride preparation composition and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104030917A - Preparation method of amitriptyline hydrochloride intermediate o-phenethyl benzoic acid - Google Patents [patents.google.com]

- 3. Amitriptyline - Wikipedia [en.wikipedia.org]

- 4. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bibenzylcarboxylic Acid from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bibenzylcarboxylic acid is a key intermediate in the synthesis of various organic molecules, most notably as a precursor to the tricyclic antidepressant drug, amitriptyline. Its synthesis from readily available starting materials like phthalic anhydride and toluene is a common process in medicinal and organic chemistry. This document provides detailed protocols for the two-step synthesis of this compound, involving a Friedel-Crafts acylation followed by a reduction of the resulting ketone. Alternative reduction methods are also discussed.

Applications

The primary application of this compound lies in its role as a key building block for the synthesis of pharmaceuticals.

-

Amitriptyline Synthesis: this compound is a crucial precursor in the industrial synthesis of amitriptyline, a widely used tricyclic antidepressant for treating major depressive disorder and various pain syndromes. The synthesis typically involves the conversion of this compound to its acid chloride, followed by an intramolecular cyclization to form a dibenzosuberone core, which is then further functionalized to yield amitriptyline.

-

Research Intermediate: As a substituted benzoic acid derivative, it can be utilized in the development of novel compounds with potential biological activities. The carboxylic acid and the bibenzyl functionalities offer sites for further chemical modifications, enabling the exploration of new chemical space in drug discovery programs.

The intermediate in this synthesis, 2-(4-methylbenzoyl)benzoic acid, also serves as a valuable precursor in the synthesis of 2-methylanthraquinone, an important intermediate for dyes and pigments.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 2-(4-Methylbenzoyl)benzoic Acid

| Parameter | Value | Reference |

| Starting Materials | ||

| Phthalic Anhydride | 100 g (0.68 mole) | Organic Syntheses, Coll. Vol. 1, p.517 (1941) |

| Toluene | 400 g (4.35 moles) | Organic Syntheses, Coll. Vol. 1, p.517 (1941) |

| Anhydrous Aluminum Chloride | 200 g (1.5 moles) | Organic Syntheses, Coll. Vol. 1, p.517 (1941) |

| Reaction Conditions | ||

| Temperature | 60-65 °C | Organic Syntheses, Coll. Vol. 1, p.517 (1941) |

| Reaction Time | 1 hour | Organic Syntheses, Coll. Vol. 1, p.517 (1941) |

| Product | ||

| Product Name | 2-(4-Methylbenzoyl)benzoic acid | |

| Yield | 157-165 g (96-100% of theoretical) | Organic Syntheses, Coll. Vol. 1, p.517 (1941) |

| Melting Point | 138-139 °C | Organic Syntheses, Coll. Vol. 1, p.517 (1941) |

Table 2: Comparison of Reduction Methods for 2-(4-Methylbenzoyl)benzoic Acid

| Reduction Method | Reagents and Conditions | Advantages | Disadvantages |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), reflux | Effective for aryl-alkyl ketones; readily available reagents. | Strongly acidic conditions may not be suitable for acid-sensitive substrates. |

| Wolff-Kishner Reduction | Hydrazine hydrate (N₂H₄·H₂O), strong base (e.g., KOH or NaOH), high-boiling solvent (e.g., ethylene glycol), heat (up to 200 °C) | Suitable for base-stable, acid-sensitive substrates. | Harsh basic conditions and high temperatures; hydrazine is toxic. |

| Catalytic Hydrogenation | H₂, catalyst (e.g., nano-Ni, Pd/C), pressure, temperature | Milder conditions, high yields and purity, environmentally benign. | Requires specialized high-pressure equipment and specific catalysts. |

Experimental Protocols

Step 1: Synthesis of 2-(4-Methylbenzoyl)benzoic Acid via Friedel-Crafts Acylation

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.517 (1941).

Materials:

-

Phthalic anhydride (100 g, 0.68 mole)

-

Toluene (400 g, 4.35 moles)

-

Anhydrous aluminum chloride (200 g, 1.5 moles), finely powdered

-

Concentrated hydrochloric acid

-

Sodium carbonate

-

Ice

-

2-L round-bottom flask with a mechanical stirrer, reflux condenser, and a gas trap

Procedure:

-

In the 2-L round-bottom flask, combine the phthalic anhydride and toluene.

-

Cool the flask in an ice bath.

-

While stirring, slowly add the powdered anhydrous aluminum chloride to the cooled mixture. The addition should be controlled to maintain the temperature.

-

After the addition is complete, remove the ice bath and warm the reaction mixture to 60-65 °C with constant stirring for 1 hour. Hydrogen chloride gas will be evolved and should be directed to a gas trap.

-

Cool the reaction mixture in an ice bath.

-

Carefully decompose the reaction complex by the slow addition of crushed ice, followed by 150 mL of concentrated hydrochloric acid.

-

Remove the excess toluene by steam distillation.

-

After cooling, the crude product will solidify. Add a solution of 50 g of sodium carbonate in 1 L of hot water and heat with steam to dissolve the product as its sodium salt.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2-(4-methylbenzoyl)benzoic acid.

-

Cool the mixture in an ice bath to complete crystallization.

-

Collect the product by vacuum filtration, wash with cold water, and air-dry.

-

The product can be further purified by recrystallization from toluene.

Step 2: Reduction of 2-(4-Methylbenzoyl)benzoic Acid to this compound

Three potential methods are presented below. The choice of method will depend on the available equipment and the sensitivity of any other functional groups in the molecule.

Materials:

-

2-(4-Methylbenzoyl)benzoic acid (e.g., 24 g, 0.1 mole)

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene

-

Round-bottom flask with a reflux condenser

Procedure:

-

Prepare zinc amalgam by stirring zinc wool or mossy zinc with a 5% mercuric chloride solution for a few minutes, then decanting the solution and washing the zinc with water.

-

In the round-bottom flask, place the zinc amalgam.

-

Add the 2-(4-methylbenzoyl)benzoic acid, toluene, and concentrated hydrochloric acid.

-

Heat the mixture under reflux with vigorous stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling, separate the organic layer.

-

Extract the aqueous layer with toluene.

-